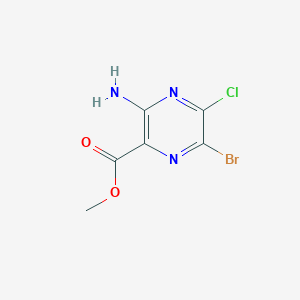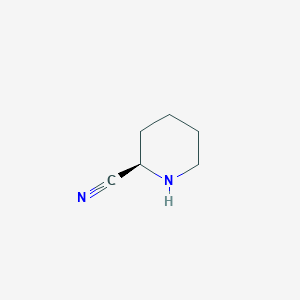
2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine
Übersicht
Beschreibung
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of three pyridine rings and a trimethoxyphenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The compound’s structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core through a condensation reaction. This can be achieved by reacting nicotinic acid with appropriate aryl halides under basic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires the use of a boronic acid derivative of the trimethoxyphenyl group and a suitable palladium catalyst.
Final Assembly: The final step involves the coupling of the pyridine core with the trimethoxyphenyl group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells
Biological Research: It is used as a tool compound to study the mechanisms of cell cycle regulation and apoptosis.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine involves its interaction with tubulin, a key protein involved in cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity for tubulin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Combretastatin A-4: A well-known tubulin polymerization inhibitor with a similar mechanism of action.
Colchicine: Another tubulin inhibitor that binds to the colchicine binding site on tubulin.
Podophyllotoxin: A natural product that inhibits tubulin polymerization and has anticancer properties.
Uniqueness
2,6-Dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine is unique due to its specific structural features, including the presence of multiple pyridine rings and a trimethoxyphenyl group. These features contribute to its high binding affinity for tubulin and its potent anticancer activity. Additionally, the compound’s ability to induce apoptosis through cell cycle arrest at the G2/M phase distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
2,6-dipyridin-2-yl-4-(3,4,5-trimethoxyphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-28-22-14-17(15-23(29-2)24(22)30-3)16-12-20(18-8-4-6-10-25-18)27-21(13-16)19-9-5-7-11-26-19/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTPHJQUPFPBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576881 | |
| Record name | 2~4~-(3,4,5-Trimethoxyphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144780-85-8 | |
| Record name | 2~4~-(3,4,5-Trimethoxyphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)



![Benzene, hexakis[(4-nonylphenyl)ethynyl]-](/img/structure/B3047737.png)



![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)
